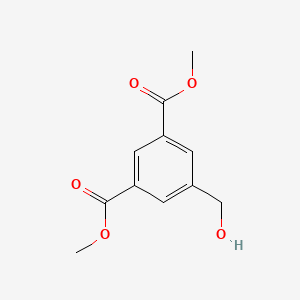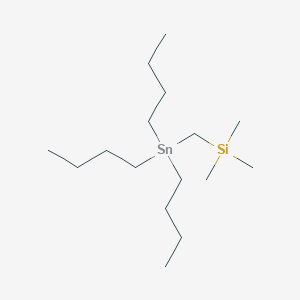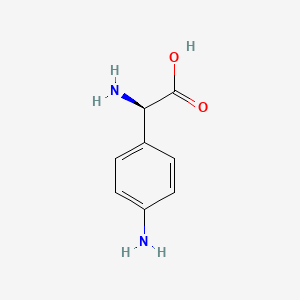
4-Chloroquinolin-8-amine
概要
説明
4-Chloroquinolin-8-amine, also known as 4-chloro-8-aminoquinoline, is an organic compound with the molecular formula C9H7ClN2. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
科学的研究の応用
4-Chloroquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of antimalarial and anticancer agents.
Biological Research: The compound is studied for its potential antimicrobial and antiviral activities.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Quinoline derivatives, to which 4-chloroquinolin-8-amine belongs, are known to have versatile applications in medicinal chemistry .
Mode of Action
It’s worth noting that quinoline derivatives are often involved in a wide range of biological and pharmaceutical activities .
Biochemical Pathways
One study suggests that a compound with a similar structure, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, showed activity with the pi3k/akt/mtor pathway proteins .
Result of Action
Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .
生化学分析
Biochemical Properties
The biochemical properties of 4-Chloroquinolin-8-amine are not fully understood. It is known that quinoline derivatives can interact with various biomolecules. For instance, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, a key signaling pathway in cells
Cellular Effects
The cellular effects of this compound are not well-documented. Some quinoline derivatives have been found to exhibit anticancer activity. For example, one study found that a quinoline derivative was active against a non-small cell lung cancer cell line, A549
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that quinoline derivatives can be synthesized through various pathways, such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach pathways .
Subcellular Localization
Some related compounds, such as copper-containing amine oxidases, have been found to localize to the peroxisome
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinolin-8-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method involves the reaction of 4,7-dichloroquinoline with ammonia or an amine under suitable conditions . The reaction can be carried out in the presence of a catalyst such as copper salts and a ligand like proline, which helps in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-Chloroquinolin-8-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, thiourea, and primary amines are commonly used.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Nitrosoquinoline and nitroquinoline derivatives.
Reduction: Various amine derivatives.
類似化合物との比較
Similar Compounds
4-Aminoquinoline: Known for its antimalarial properties.
7-Chloroquinoline: Used in the synthesis of various bioactive compounds.
8-Hydroxyquinoline: Known for its antimicrobial and antifungal activities.
Uniqueness
4-Chloroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chlorine and amine groups make it a versatile intermediate for the synthesis of various pharmacologically active compounds.
特性
IUPAC Name |
4-chloroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVFMKZFUXGDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504140 | |
| Record name | 4-Chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81764-16-1 | |
| Record name | 4-Chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)
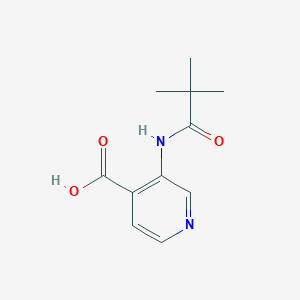

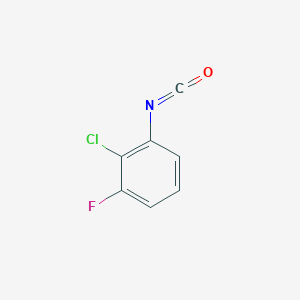

![6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1590612.png)
